![molecular formula C16H29NO B1250026 [(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol](/img/structure/B1250026.png)
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol is a natural product detected from the skin extracts of the dendrobatid frog species Minyobates bombetes. This compound is part of a potent mixture of alkaloids exuded by these frogs, which are known for their toxic properties. The compound has been of significant interest due to its complex structure and biological activity .
Métodos De Preparación
The total synthesis of [(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol involves several key steps. One of the notable synthetic routes includes a Diels-Alder reaction to establish four consecutive stereogenic centers. The synthesis also involves a tandem ring-opening/ring-closing metathesis reaction, which effects a skeletal rearrangement to deliver the core structure of the compound. The key step in the synthesis is the cyclization of a keto azide .
Análisis De Reacciones Químicas
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include Grubbs catalyst for metathesis reactions and various oxidizing and reducing agents
Aplicaciones Científicas De Investigación
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis.
Biology: The compound’s biological activity makes it a subject of interest in studies related to toxicology and pharmacology.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its toxic properties.
Industry: The compound’s unique structure and reactivity make it valuable for developing new synthetic methodologies
Mecanismo De Acción
The mechanism of action of [(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol involves its interaction with specific molecular targets within biological systems. The compound is known to cause severe locomotor difficulties, muscle spasms, and convulsions upon injection in mice. These effects are likely due to its interaction with neurotransmitter receptors and ion channels, although the exact molecular pathways are still under investigation .
Comparación Con Compuestos Similares
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol can be compared with other dendrobatid alkaloids, such as batrachotoxins, histrionicotoxins, and pumiliotoxin-A. These compounds share some structural similarities but differ in their specific biological activities and toxicities. This compound is unique due to its specific structure and the particular species of frog from which it is derived .
Propiedades
Fórmula molecular |
C16H29NO |
|---|---|
Peso molecular |
251.41 g/mol |
Nombre IUPAC |
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol |
InChI |
InChI=1S/C16H29NO/c1-10-4-5-16-12(3)14-6-13(9-18)11(2)15(14)8-17(16)7-10/h10-16,18H,4-9H2,1-3H3/t10-,11+,12-,13+,14-,15-,16+/m0/s1 |
Clave InChI |
FZDKNKQHYLNZCX-AZGGIZNASA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@H]([C@@H]3C[C@@H]([C@H]([C@@H]3CN2C1)C)CO)C |
SMILES canónico |
CC1CCC2C(C3CC(C(C3CN2C1)C)CO)C |
Sinónimos |
251F compound alkaloid 251F indolizidine 251F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


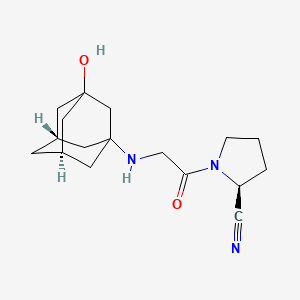
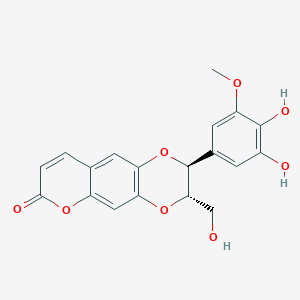

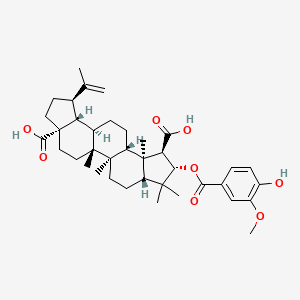
![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)
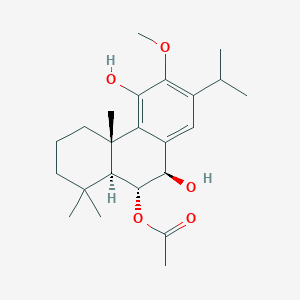
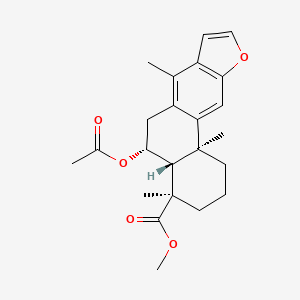
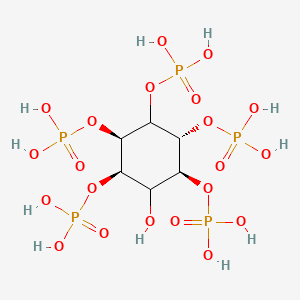
![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)
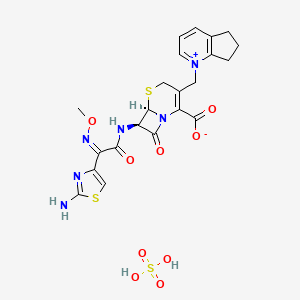
![[(2R,3S,4S,5R,6S)-6-[5-[5-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate;chloride](/img/structure/B1249958.png)
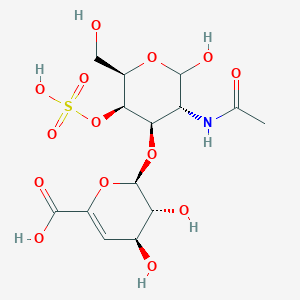
![(E)-3-[4-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol](/img/structure/B1249964.png)

